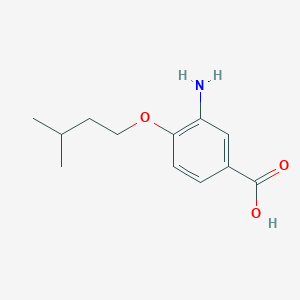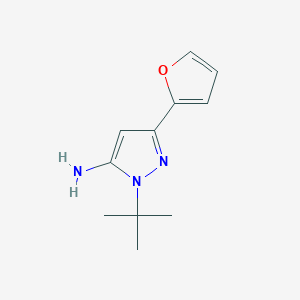![molecular formula C12H18ClN3O B1517921 2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol CAS No. 946812-10-8](/img/structure/B1517921.png)
2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol
Übersicht
Beschreibung
Compounds with similar structures often have a phenyl ring (a hexagonal carbon ring) and a piperazine ring (a hexagonal ring with two nitrogen atoms). They can have various biological activities depending on the specific functional groups attached .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between phenyl rings and piperazine rings . The specific synthesis process would depend on the exact structure of the compound.Molecular Structure Analysis
The molecular structure of similar compounds often includes a phenyl ring and a piperazine ring, with various functional groups attached. The exact structure would depend on the specific compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present. For example, they might react with strong oxidizing agents .Physical And Chemical Properties Analysis
Similar compounds are often crystalline solids that may be sensitive to prolonged exposure to air and/or light. They are often insoluble in water .Wissenschaftliche Forschungsanwendungen
Dual Labeling in Radiochemistry
One of the applications of compounds structurally similar to 2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol is in the field of radiochemistry, where they are used for dual labeling with tritium and carbon-14. This method is utilized for tracing and studying the pharmacokinetics of drugs. For example, Lobuprofen, a compound with a similar structure, has been dual-labeled, facilitating its tracking within biological systems through various analytical techniques such as thin layer chromatography (TLC), UV spectrophotometry, and liquid scintillation (J. Santamaria et al., 1988).
Kinetic Studies in Organic Chemistry
Compounds with the piperazine moiety are often subjects of kinetic studies to understand their reaction mechanisms with amines. Such studies provide insight into the behavior of these compounds in various conditions, which is essential for designing drugs with targeted properties. The kinetic analysis of the reaction between piperazine derivatives and alicyclic amines in an ethanol-water mixture offers valuable data on the reaction's rate-determining steps and the influence of substituents on reactivity (E. Castro et al., 2001).
Antitumor Activity Exploration
The chemical framework of this compound lends itself to modifications that can result in compounds with potential antitumor activities. For instance, the aminomethylation of certain ketones with piperazines followed by the reaction with alkyl (aryl) magnesium halides has led to the synthesis of tertiary amino alcohols. These synthesized compounds have been studied for their effects on tumor DNA methylation in vitro, highlighting the potential therapeutic applications of such molecules (N. Hakobyan et al., 2020).
Synthesis of Structurally Related Compounds
The synthesis of compounds structurally related to this compound is of interest for developing new pharmacological agents. For example, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol involves reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. This process and the resulting compounds contribute to expanding the library of chemicals with potential for further pharmacological evaluation (Wang Jin-peng, 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNNTQSQURBDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)

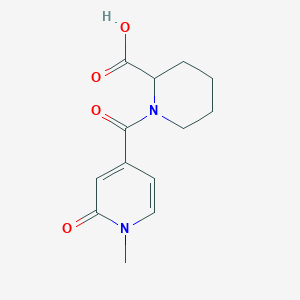
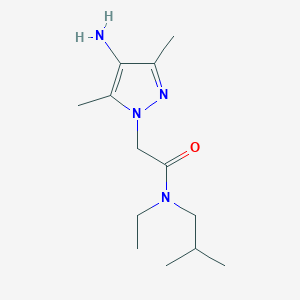
![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)
![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)
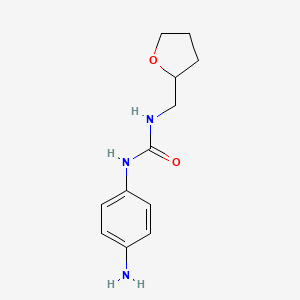
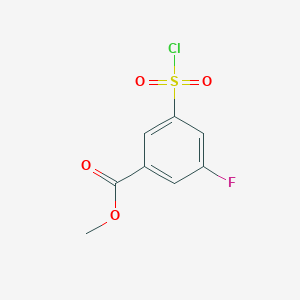
![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)
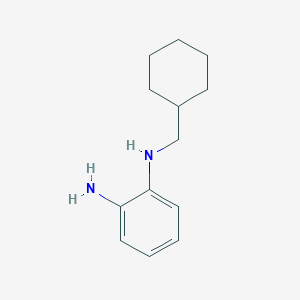
![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)
